Resveratrol Resveratrol Resveratrol is a stilbenol that is stilbene in which the phenyl groups are substituted at positions 3, 5, and 4' by hydroxy groups. It has a role as a phytoalexin, an antioxidant, a glioma-associated oncogene inhibitor and a geroprotector. It is a stilbenol, a polyphenol and a member of resorcinols.
Resveratrol (3,5,4'-trihydroxystilbene) is a polyphenolic phytoalexin. It is a stilbenoid, a derivate of stilbene, and is produced in plants with the help of the enzyme stilbene synthase. It exists as cis-(Z) and trans-(E) isomers. The trans- form can undergo isomerisation to the cis- form when heated or exposed to ultraviolet irradiation. In a 2004 issue of Science, Dr. Sinclair of Harvard University said resveratrol is not an easy molecule to protect from oxidation. It has been claimed that it is readily degraded by exposure to light, heat, and oxygen. However, studies find that Trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature.
Resveratrol is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. Resveratrol use has not been associated with serum enzyme elevations or with clinically apparent liver injury.
Resveratrol is a natural product found in Humulus lupulus, Malus, and other organisms with data available.
Resveratrol is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. Resveratrol induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)
Resveratrol is a metabolite found in or produced by Saccharomyces cerevisiae.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
Brand Name: Vulcanchem
CAS No.: 501-36-0
VCID: VC0548253
InChI: InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
SMILES: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

Resveratrol

CAS No.: 501-36-0

Cat. No.: VC0548253

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Resveratrol - 501-36-0

CAS No. 501-36-0
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Standard InChI InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
Standard InChI Key LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Appearance Light yellow solid powder
Colorform Off-white powder from methanol
Melting Point 253-255 °C
MP: 261 °C (decomposes)
254 °C

Chemical Structure and Natural Sources of Resveratrol

Resveratrol (3,5,4′-trihydroxy-trans-stilbene) belongs to the stilbene class of polyphenols, characterized by two phenolic rings connected by a styrene double bond. Its molecular formula is C14H12O3C_{14}H_{12}O_3, with a molar mass of 228.25 g/mol. The compound exists in two isomeric forms: trans-resveratrol, which is biologically active, and cis-resveratrol, which exhibits limited stability and potency .

Dietary Sources and Bioavailability

Resveratrol is synthesized in plants as a phytoalexin in response to stress, pathogens, or UV radiation. Primary dietary sources include:

SourceResveratrol Content (mg/kg)
Red grapes0.1–14.3
Red wine0.2–5.8 (per liter)
Peanuts0.02–1.28
Blueberries0.02–0.6
Polygonum cuspidatumUp to 1,200

Despite its presence in these foods, oral bioavailability is low (~20%) due to rapid metabolism in the liver and intestines . Strategies to enhance absorption, such as nanoparticle encapsulation or co-administration with piperine, are under investigation.

Molecular Mechanisms of Action

Resveratrol exerts its effects through modulation of multiple signaling pathways, targeting enzymes, transcription factors, and epigenetic regulators.

Antioxidant and Anti-Inflammatory Pathways

Resveratrol scavenges reactive oxygen species (ROS) such as hydroxyl radicals (OH\cdot OH) and superoxide (O2O_2^-) via direct electron transfer . It upregulates endogenous antioxidants like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which binds to antioxidant response elements (ARE) . Concurrently, it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation .

SIRT1 and AMPK Activation

Resveratrol is a potent activator of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase linked to longevity and metabolic regulation. By enhancing SIRT1 activity, resveratrol promotes mitochondrial biogenesis via peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) . It also activates AMP-activated protein kinase (AMPK), restoring energy homeostasis in conditions like obesity and insulin resistance .

Vascular Protection

Resveratrol improves endothelial function by increasing nitric oxide (NO) bioavailability through endothelial NO synthase (eNOS) phosphorylation . It reduces arterial stiffness by downregulating adhesion molecules (VCAM-1, ICAM-1) and inhibiting smooth muscle cell proliferation via the PI3K/Akt/mTOR pathway .

Clinical Research Findings

Cardiovascular Health

Clinical trials demonstrate resveratrol’s cardioprotective effects:

Study DesignParticipantsDosageKey Outcomes
RCT, 12 weeks 28 obese adults75 mg/day↑ FMD by 23% (p=0.021)
RCT, 8 weeks 45 T2DM patients800 mg/day↓ SBP by 10.4 mmHg (p=0.002)
Crossover RCT 45 overweight adults150 mg/day↓ DBP by 2 mmHg (p<0.05)

These studies highlight dose-dependent improvements in flow-mediated dilation (FMD) and blood pressure, particularly in diabetic cohorts .

Glucose Regulation and Diabetes

Resveratrol enhances insulin sensitivity by upregulating GLUT4 translocation and inhibiting phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis . A meta-analysis of 11 RCTs reported a 0.34 mmol/L reduction in fasting glucose (95% CI: -0.49 to -0.19; p<0.001) with doses ≥300 mg/day .

Neuroprotection

In a 52-week trial, resveratrol (1,000 mg/day) slowed hippocampal atrophy in Alzheimer’s patients by 33% (p=0.023) compared to placebo . Mechanistically, it reduces β-amyloid aggregation and tau hyperphosphorylation via SIRT1-mediated deacetylation .

Future Research Directions

Key knowledge gaps include:

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